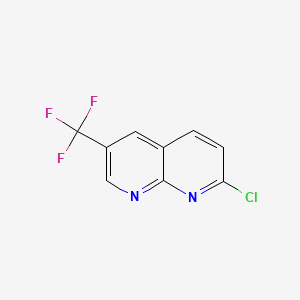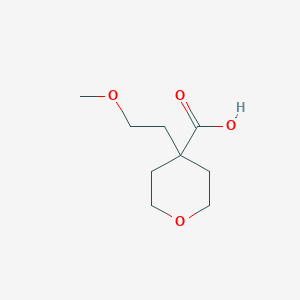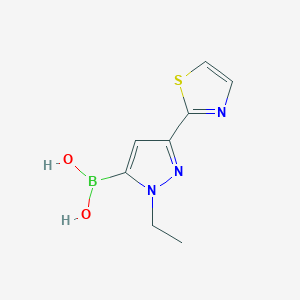![molecular formula C11H20Cl2N4 B13557955 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride is a chemical compound with a unique structure that includes a pyrazole ring and a piperazine ring.
Métodos De Preparación
The synthesis of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride typically involves multiple steps, including nucleophilic substitution and cyclization reactions. One method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds under acid catalysis to form the desired product . This method is advantageous for industrial production due to its simplicity, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(1-methylcyclopropyl)piperazine dihydrochloride: This compound shares a similar piperazine ring but lacks the pyrazole moiety.
1-(2,3,4-trimethoxybenzyl)piperazine:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20Cl2N4 |
|---|---|
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
1-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H18N4.2ClH/c1-11(2-3-11)9-8-10(14-13-9)15-6-4-12-5-7-15;;/h8,12H,2-7H2,1H3,(H,13,14);2*1H |
Clave InChI |
DYLVPLQZBZTZDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC(=NN2)N3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)


![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)


![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)

